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Compound of Interest

Compound Name: Ammonium glycyrrhizate

Cat. No.: B000649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium
glycyrrhizate (AG), including its various salt forms like monoammonium glycyrrhizinate (MAG)

and diammonium glycyrrhizinate (DG), in a range of preclinical animal models. This document

details experimental protocols, summarizes key quantitative findings, and visualizes associated

signaling pathways to facilitate further research and drug development.

Anti-inflammatory and Analgesic Effects
Ammonium glycyrrhizate has demonstrated significant anti-inflammatory and analgesic

properties across multiple animal models. These effects are often attributed to its ability to

modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes

and the reduction of pro-inflammatory cytokine production.

Data Summary: Anti-inflammatory and Analgesic Animal
Models
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Disease Model
Animal
Species

Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative
Findings

Reference(s)

Zymosan-

Induced Paw

Edema

Mice
AG, 50 or 150

mg/kg, i.p.

Significant

reduction in paw

edema at 150

mg/kg from 1 to

24 hours post-

zymosan

injection.

[1]

Zymosan-

Induced

Peritonitis

Mice
AG, 150 mg/kg,

i.p.

Marked decrease

in inflammatory

cell infiltration

into the

peritoneal cavity

at 24 hours.

[1]

Acetic Acid-

Induced Writhing
Mice

AG, 50 and 150

mg/kg, i.p.

Dose-dependent

reduction in the

number of

writhes, with

severe inhibition

at 150 mg/kg.

[1]

Formalin Test Mice
AG, 50 and 150

mg/kg, i.p.

Significant

reduction in both

early and late

phase paw

licking time at

both doses.

[1]

Zymosan-

Induced

Hyperalgesia

Mice
AG, 150 mg/kg,

i.p.

Significant

increase in pain

threshold from 1

to 24 hours after

zymosan

administration.

[1]
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LPS-Induced

Acute Lung

Injury

Mice MAG, i.p.

Dose-dependent

decrease in lung

wet/dry weight

ratio, total

leukocyte

number, and

neutrophil

percentage in

BALF.

[2]

Experimental Protocols
Zymosan-Induced Paw Edema in Mice

Animals: Male Swiss mice (20-25 g).

Induction: Inject 20 µL of zymosan A solution (2.5% w/v in saline) into the dorsal surface of

the right hind paw.

Treatment: Administer ammonium glycyrrhizate (50 or 150 mg/kg) or vehicle

intraperitoneally (i.p.) 10 minutes before zymosan injection.

Measurement: Measure paw volume using a hydroplethysmometer at various time points

(e.g., 1, 2, 3, 4, 24, 48, and 72 hours) after zymosan injection. The increase in paw volume

indicates the level of edema.

Acetic Acid-Induced Writhing Test in Mice

Animals: Male mice.

Treatment: Administer ammonium glycyrrhizate (50 or 150 mg/kg, i.p.) or vehicle 24 hours

before the induction of writhing.

Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).

Observation: Immediately after acetic acid injection, place the mice in an observation box

and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a
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period of 30 minutes.

Signaling Pathway

Inflammatory Stimulus

Cell Membrane

Cytoplasm

Zymosan

Phospholipase A2

activates

Arachidonic Acid

produces

COX-2

substrate for

mPGES-2

activates

Prostaglandin E2

produces

Inflammation & Pain

Ammonium
Glycyrrhizate

inhibits

inhibits
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AG inhibits inflammation by targeting COX-2 and mPGES-2 pathways.

Neuroprotective Effects
Ammonium glycyrrhizate has shown promise in protecting against neuronal damage in

various models of neurological injury, including cerebral ischemia-reperfusion and spinal cord

injury. Its neuroprotective mechanisms involve reducing inflammation, inhibiting apoptosis, and

modulating key signaling pathways.

Data Summary: Neuroprotective Animal Models
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Disease Model
Animal
Species

Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative
Findings

Reference(s)

Focal Cerebral

Ischemia-

Reperfusion

Rats
DG, 20

mg/kg/day, i.p.

Zea-Longa

neurological

scores were

26.92% lower 3

days post-

modeling.

Number of Nissl

bodies was

74.48% higher.

Akt-positive cells

were 62.99%

higher.

[3][4]

Spinal Cord

Injury
Mice

MAG, 50 mg/kg,

i.p.

Significant

reduction in

lesion area.

Increased

neuronal survival

and decreased

demyelination.

Improved motor

recovery (BMS

score).

[5]

Experimental Protocols
Focal Cerebral Ischemia-Reperfusion (MCAO) in Rats

Animals: Male Sprague-Dawley rats (250-300 g).

Induction: Induce middle cerebral artery occlusion (MCAO) using the reversible suture

method. Anesthetize the rats (e.g., with 5% chloral hydrate, 8 mL/kg, i.p.).
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Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow

reperfusion.

Treatment: Administer diammonium glycyrrhizinate (20 mg/kg/day, i.p.) or saline starting from

the beginning of reperfusion for a specified duration (e.g., 7 days).

Assessment: Evaluate neurological deficits using a scoring system (e.g., Zea-Longa score).

Perform histological analysis (e.g., Nissl staining) and immunohistochemistry (e.g., for Akt,

caspase-3) on brain tissue.

Spinal Cord Injury (SCI) in Mice

Animals: Eight-week-old male C57BL/6J mice (20-30 g).

Induction: Perform a laminectomy at the T10 vertebral level. Induce a contusion injury using

a weight-drop impact device (e.g., 5 g weight from a 5 cm height).

Treatment: Administer monoammonium glycyrrhizinate (50 or 100 mg/kg, i.p.) or vehicle for 7

days following the injury. The first administration can be given 6 hours post-SCI.

Assessment: Evaluate locomotor recovery using the Basso Mouse Scale (BMS). Perform

histological assessments (e.g., H&E, Nissl, and Luxol Fast Blue staining) at a defined time

point (e.g., 28 days post-injury).
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DG's neuroprotective effects via modulation of key signaling pathways.

Hepatoprotective Effects
Ammonium glycyrrhizate is widely recognized for its hepatoprotective properties and is used

clinically for various liver diseases. Animal studies have substantiated its efficacy in models of

autoimmune hepatitis and drug-induced liver injury.

Data Summary: Hepatoprotective Animal Models
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Disease Model
Animal
Species

Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative
Findings

Reference(s)

Concanavalin A-

Induced Hepatitis
Mice

DG, 75 and 200

mg/kg, i.p.

Significant

decrease in

serum ALT and

AST levels.

Improved

histological

damage scores.

[6]

Concanavalin A-

Induced Hepatitis
Mice

GAAS,

intragastric

admin.

Down-regulated

mRNA

expression of IL-

1β, IL-6, TNF-α,

IFN-γ, and IL-

17A. Up-

regulated mRNA

expression of IL-

4 and TGF-β.

[7]

Experimental Protocols
Concanavalin A (ConA)-Induced Hepatitis in Mice

Animals: Male C57BL/6J mice.

Treatment: Administer diammonium glycyrrhizinate (75 or 200 mg/kg, i.p.) or vehicle 2 hours

before ConA injection.

Induction: Inject Concanavalin A (e.g., 20 mg/kg) via the tail vein to induce immune-mediated

liver injury.

Assessment: Sacrifice mice at different time points (e.g., 6 and 24 hours) after ConA

administration. Collect blood to measure serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST). Collect liver tissue for histological analysis (H&E staining)

and to measure inflammatory cytokine levels.
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Workflow for ConA-induced hepatitis model in mice.

Cardioprotective Effects
Ammonium glycyrrhizate has been investigated for its potential to mitigate cardiotoxicity

induced by chemotherapeutic agents like doxorubicin.

Data Summary: Cardioprotective Animal Models

Disease Model
Animal
Species

Ammonium
Glycyrrhizate
Salt & Dosage

Key
Quantitative
Findings

Reference(s)

Doxorubicin-

Induced

Cardiomyopathy

Rats
AG, 50, 100, 200

mg/kg, p.o.

Significantly

decreased

triglyceride,

cholesterol, LDL,

and VLDL levels.

Increased HDL

levels. Improved

blood pressure,

heart rate, and

cardiac output.

[8][9][10]
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Experimental Protocols
Doxorubicin-Induced Cardiomyopathy in Rats

Animals: Albino rats.

Treatment: Administer ammonium glycyrrhizate (50, 100, or 200 mg/kg, p.o.) for four

weeks.

Induction: Induce cardiomyopathy by injecting doxorubicin (2.5 mg/kg, i.p.) on days 1, 7, 14,

21, and 28.

Assessment: On day 29, collect serum to analyze lipid profiles (cholesterol, triglycerides,

HDL, LDL, VLDL). Measure hemodynamic parameters (blood pressure, heart rate, cardiac

output). Collect heart tissue for histopathological studies.

Other Therapeutic Areas
Asthma
Diammonium glycyrrhizinate has been shown to inhibit airway smooth muscle proliferation in a

murine model of chronic asthma, suggesting its potential in managing airway remodeling.[11]

Ovalbumin (OVA)-Induced Chronic Asthma in Mice

Animals: Male BALB/c mice.

Induction: Sensitize and challenge the mice with ovalbumin over a period of 75 days to

induce chronic asthma.

Treatment: Administer diammonium glycyrrhizinate during the sensitization and challenge

period.

Assessment: Observe pathological changes in lung tissues using H&E staining and collagen

deposition with Masson's staining. Analyze the expression of α-SMA and PPARγ via RT-PCR

and Western blotting.

Atopic Dermatitis
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Ammonium glycyrrhizinate can alleviate atopic dermatitis by inhibiting the IL-33/ST2 pathway

and reducing mast cell activation.[12]

DNCB-Induced Atopic Dermatitis in Mice

Animals: ICR mice.

Induction: Use acetone-DNCB as a sensitization source to establish the atopic dermatitis

model.

Treatment: Administer ammonium glycyrrhizinate (25, 50, and 100 mg/kg, i.p.).

Assessment: Count scratching behavior. Observe mast cell activation in skin tissue using

toluidine blue staining. Measure serum levels of IL-33 and ST2 by ELISA, and their mRNA

and protein levels in skin tissue by qRT-PCR and Western blotting.

Ulcerative Colitis
Diammonium glycyrrhizinate has demonstrated anti-inflammatory effects in a rat model of

ulcerative colitis, potentially by suppressing NF-κB, TNF-α, and ICAM-1.[13]

Acetic Acid-Induced Ulcerative Colitis in Rats

Animals: Female Sprague-Dawley rats.

Induction: Induce colitis by intracolonic administration of acetic acid.

Treatment: Administer diammonium glycyrrhizinate.

Assessment: Evaluate the disease activity index (DAI), gross morphological damage,

histological injury, and colonic myeloperoxidase (MPO) activity. Use immunohistochemistry

to detect the expression of NF-κB, TNF-α, and ICAM-1 in the colonic mucosa.

Pharmacokinetics and Toxicology
Pharmacokinetics
Studies in rats have shown that diammonium glycyrrhizinate can influence the

pharmacokinetics of other drugs. For instance, oral administration of DG (50 mg/kg)
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significantly increased the Cmax, AUC, and bioavailability of aconitine, suggesting an inhibitory

effect on P-glycoprotein.[14] However, at a lower intravenous dose (15 mg/kg), it did not affect

the pharmacokinetic parameters of aconitine.[14]

Toxicology
Acute and subacute toxicity studies in rats and mice indicate that ammonium glycyrrhizinate is

practically non-toxic when administered orally or parenterally at therapeutic doses.[15]

Repeated oral administration of up to 28 mg/kg for 30 days in rats did not cause signs of

intoxication or significant changes in hematological and biochemical parameters.[15] However,

higher doses may lead to some changes in liver enzyme activity.[15] A teratogenicity study in

rats showed a slight increase in embryolethality and minor skeletal anomalies at high doses,

suggesting caution during pregnancy.[16] Subacute oral toxicity studies in Wistar rats with

doses up to 2000 mg/kg for 28 days showed no mortality or significant lesions in vital organs.

[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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